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molecular formula C10H11FN2O B8561776 N-(6-fluoropyridin-3-yl)cyclobutanecarboxamide

N-(6-fluoropyridin-3-yl)cyclobutanecarboxamide

Cat. No. B8561776
M. Wt: 194.21 g/mol
InChI Key: RQBGSNXMOGUSPZ-UHFFFAOYSA-N
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Patent
US08969345B2

Procedure details

[step 1] 6-Fluoropyridin-3-amine (600 mg, 5.35 mmol) was dissolved in dichloromethane (20 mL), triethylamine (1.49 mL, 10.7 mmol) and cyclobutanecarbonyl chloride (0.67 mL, 5.89 mmol) were added, and the mixture was stirred at room temperature overnight. Water was added to the mixture, and the mixture was extracted 3 times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. To the obtained residue was added diisopropyl ether and the precipitated crystals were collected by suction filtration to give N-(6-fluoropyridin-3-yl)cyclobutanecarboxamide (899 mg, 86%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH:16]1([C:20](Cl)=[O:21])[CH2:19][CH2:18][CH2:17]1.O>ClCCl>[F:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:20]([CH:16]2[CH2:19][CH2:18][CH2:17]2)=[O:21])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
FC1=CC=C(C=N1)N
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.67 mL
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added diisopropyl ether
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by suction filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=N1)NC(=O)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 899 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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